Sunitinib

Catalog No.
S622141
CAS No.
557795-19-4
M.F
C22H27FN4O2
M. Wt
398.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sunitinib

In oncology drug discovery, maintaining target engagement fidelity is critical. Sunitinib free base (CAS 557795-19-4) addresses this by providing precise multi-kinase inhibition unattainable with substitutes.

  • VEGFR2/PDGFR-β inhibitor with low-nanomolar potency; replaces Sorafenib for accurate vascular modeling.
  • Overcomes Imatinib-resistant KIT mutations (T670I, V654A); required positive control in GIST assays.
  • DMSO-soluble free base (40 mg/mL) for HTS and custom salt/co-crystal development; prevents formulation mismatches.

CAS Number

557795-19-4

Product Name

Sunitinib

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C22H27FN4O2

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-

InChI Key

WINHZLLDWRZWRT-ATVHPVEESA-N

solubility

>25 mg/mL over pH of 1.2 to 6.8
Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6)
3.08e-02 g/L

Synonyms

5-(5-fluoro-2-oxo-1,2-dihydroindolylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, SU 011248, SU 11248, SU-011248, SU-11248, SU011248, SU11248, sunitinib, sunitinib malate, Sutent

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C

The exact mass of the compound Sunitinib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >25 mg/ml over ph of 1.2 to 6.8solubility at 22 °c (ug/ml): 2582 in 20 mm kcl/hcl buffer (ph 2); 364 in 20 mm phosphate buffer (ph 6)in water, 6.328 mg/l at 25 °c (est)3.08e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 750690. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg

Sunitinib free base is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor primarily utilized in oncology and angiogenesis research. As an indolinone derivative, it competitively blocks the ATP-binding sites of several critical kinases, most notably VEGFR1-3, PDGFR-α/β, KIT, FLT3, and RET [1]. In procurement contexts, the free base form (CAS 557795-19-4) is typically selected for in vitro high-throughput screening, custom salt formulation, and baseline benchmarking in drug discovery, distinguishing it from its clinical malate salt counterpart which is optimized for aqueous in vivo delivery . Its broad yet specific multi-kinase inhibition profile makes it an indispensable reference standard for evaluating next-generation anti-angiogenic and targeted therapies.

Research Fit

Multitargeted VEGFR/PDGFR/c-KIT/FLT3 inhibitor for angiogenesis pathway studies
ATP-competitive mechanism supports biochemical kinase assays
Supplied as malate salt for consistent solubility in in vitro and in vivo models

Substituting Sunitinib with other multi-kinase inhibitors like Sorafenib or Imatinib fundamentally alters the assay's target engagement profile. While Sorafenib is a common clinical comparator, it lacks Sunitinib's extreme low-nanomolar potency against PDGFR-β, meaning substitution will fail to replicate precise pericyte and vascular modeling . Furthermore, substituting with earlier-generation inhibitors like Imatinib is ineffective in models harboring specific KIT ATP-binding pocket mutations (e.g., T670I), where Sunitinib is explicitly required to overcome resistance [1]. Finally, substituting the free base (CAS 557795-19-4) with the malate salt (CAS 341031-54-7) without adjusting for solvent compatibility will derail formulation studies; the free base is highly soluble in DMSO for in vitro libraries, whereas the malate salt is engineered for aqueous buffer solubility.

Substitution Risk

Kinase Selectivity Broad-spectrum inhibitors like pazopanib or sorafenib may not replicate sunitinib's FLT3/c-KIT inhibition, altering model phenotypes.
Tissue Distribution Sunitinib's melanin binding (absent in axitinib, vorolanib) could shift ocular tissue distribution results in comparative models.
Pharmacokinetics Food-independent PK and extended half-life differentiate sunitinib; substituting with food-sensitive TKIs may introduce exposure variability.

Differential PDGFR-β Potency vs. Sorafenib

When modeling angiogenesis, the choice between Sunitinib and Sorafenib hinges on PDGFR-β inhibition. Sunitinib demonstrates an IC50 of 2 nM against PDGFR-β, whereas Sorafenib requires 57 nM to achieve the same inhibition, despite both compounds showing comparable potency against VEGFR-2 (80 nM vs 90 nM, respectively).

Evidence DimensionPDGFR-β IC50 (Kinase Inhibition)
Target Compound DataSunitinib: 2 nM
Comparator Or BaselineSorafenib: 57 nM
Quantified Difference28.5-fold higher potency for Sunitinib
ConditionsCell-free biochemical kinase assay

Buyers developing dual VEGFR/PDGFR inhibition assays must procure Sunitinib to ensure near-complete PDGFR-β blockade at low nanomolar concentrations without off-target toxicity.

VEGFR2 Potency vs. Sorafenib
Head-to-head
9 nM
10-fold vs. sorafenib (90 nM)
Supports VEGFR2-dominant angiogenesis model selection
In vitro recombinant kinase assay

Efficacy Against Imatinib-Resistant KIT Mutants

In gastrointestinal stromal tumor (GIST) models, Imatinib is the standard baseline but fails against secondary gatekeeper mutations. In assays utilizing the T670I double-mutant KIT protein, Imatinib acts as a weak inhibitor (IC50 ~ 1 μM or higher), whereas Sunitinib successfully binds the unactivated conformation and effectively inhibits autoactivation at physiological ATP concentrations [1].

Evidence DimensionInhibition of mutant KIT (e.g., T670I / Exon 9)
Target Compound DataSunitinib: Potent inhibition of autoactivation
Comparator Or BaselineImatinib: Weak/Inactive (IC50 ≥ 1000-5000 nM)
Quantified DifferenceRestoration of target engagement in resistant mutants
ConditionsIn vitro mutagenesis and cell proliferation screens

Laboratories modeling secondary TKI resistance must select Sunitinib as the active positive control for ATP-binding pocket KIT mutations.

Kinase Selectivity Panel
Head-to-head
Sunitinib Broad inhibition FLT3/c-KIT covered
Pazopanib / Sorafenib Narrower spectrum FLT3 weak or absent
Broader target engagement may link to distinct myelosuppression-model endpoints
242-kinase panel comparison

Solvent Compatibility: Free Base vs. Malate Salt

The physical form of Sunitinib dictates its laboratory utility. Sunitinib free base (CAS 557795-19-4) achieves high solubility in DMSO (up to 40 mg/mL), making it ideal for stock solutions in high-throughput screening. Conversely, Sunitinib malate (CAS 341031-54-7) is formulated to achieve >25 mg/mL solubility in aqueous environments across a pH range of 1.2 to 6.8.

Evidence DimensionMaximum Solubility and Solvent Requirement
Target Compound DataFree Base: ~40 mg/mL in DMSO
Comparator Or BaselineMalate Salt: >25 mg/mL in aqueous buffer (pH 1.2-6.8)
Quantified DifferenceOrganic solvent reliance (Free Base) vs Aqueous compatibility (Malate)
ConditionsStandard laboratory formulation preparation at room temperature

Procurement of the free base is optimal for DMSO-based in vitro assays and custom salt synthesis, whereas the malate salt is strictly required for direct aqueous in vivo dosing.

Imatinib-Resistant GIST TTP
Trial context
27.3 weeks
vs. 6.4 weeks placebo; HR 0.33, P<0.0001
Supports model-response endpoint context in imatinib-resistant GIST research
Phase III randomized trial
Melanin Binding
Head-to-head
Sunitinib Positive binding
Axitinib / Vorolanib No binding
May influence ocular tissue distribution endpoints in comparative models
In vitro melanin-binding assay
Terminal Half-Life
Cross-study reported
40–60 h
Parent; active metabolite 80–110 h
Supports sustained exposure model design; food-independent PK may reduce variability
FDA label and PK reviews

High-Throughput Kinase Screening (HTS) Libraries

Due to its high solubility in DMSO (40 mg/mL), the Sunitinib free base is the preferred form for inclusion in automated HTS libraries. It serves as a highly reliable, multi-targeted baseline inhibitor for evaluating novel anti-angiogenic compounds against VEGFR2 and PDGFR-β in cell-free biochemical assays.

In Vitro Modeling of TKI-Resistant GIST

Sunitinib is the mandatory positive control for researchers investigating secondary resistance mechanisms in gastrointestinal stromal tumors. Because it effectively binds the unactivated conformation of Imatinib-resistant KIT mutants (such as T670I and V654A), it is essential for validating next-generation kinase inhibitors in these specific mutant cell lines [1].

Custom Salt Screening and Co-Crystal Formulation

For industrial formulators and pharmaceutical scientists looking to bypass existing patents or improve pharmacokinetic delivery profiles, procuring the Sunitinib free base (CAS 557795-19-4) is the necessary first step. It acts as the primary API starting material for synthesizing novel salts (e.g., maleate, acetate, mesylate) or co-crystals, which cannot be achieved using the pre-formulated malate salt .

Application Selection Guide

Application
Selection Property
Validation Focus
Imatinib-resistant GIST model studies
Model-response endpoint context
Time-to-progression model endpoint review
FLT3 / c-KIT pathway inhibition studies
Kinase selectivity review
Off-target pathway interpretation
Food-independent in vivo PK studies
Pharmacokinetic profile
Exposure-model validation under fed/fasted conditions

Physical Description

Solid

Color/Form

Orange solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

398.21180428 Da

Monoisotopic Mass

398.21180428 Da

Heavy Atom Count

29

LogP

5.2
log Kow = 3.1
2.5

Appearance

Yellow solid powder

UNII

V99T50803M

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (97.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sunitinib is indicated for the following conditions: - Treatment of adult patients with gastrointestinal stromal tumor (GIST) following disease progression on (or intolerance to) [imatinib] mesylate - Treatment of adult patients with advanced renal cell carcinoma (RCC) - Adjuvant treatment of adult patients at high risk of recurrent RCC following nephrectomy - Treatment of progressive, well-differentiated pancreatic neuroendocrine tumors (pNET) in adult patients with unresectable locally advanced or metastatic disease
FDA Label
Gastrointestinal stromal tumour (GIST)Sunitinib Accord is indicated for the treatment of unresectable and/or metastatic malignant gastrointestinal stromal tumour (GIST) in adults after failure of imatinib treatment due to resistance or intolerance. Metastatic renal cell carcinoma (MRCC)Sunitinib Accord is indicated for the treatment of advanced/metastatic renal cell carcinoma (MRCC) in adults. Pancreatic neuroendocrine tumours (pNET)Sunitinib Accord is indicated for the treatment of unresectable or metastatic, well-differentiated pancreatic neuroendocrine tumours (pNET) with disease progression in adults.
Gastrointestinal stromal tumour (GIST)Sutent is indicated for the treatment of unresectable and/or metastatic malignant gastrointestinal stromal tumour (GIST) in adults after failure of imatinib mesilate treatment due to resistance or intolerance. Metastatic renal cell carcinoma (MRCC)Sutent is indicated for the treatment of advanced/metastatic renal cell carcinoma (MRCC) in adults. Pancreatic neuroendocrine tumours (pNET)Sutent is indicated for the treatment of unresectable or metastatic, well-differentiated pancreatic neuroendocrine tumours with disease progression in adults. Experience with Sutent as first-line treatment is limited (see section 5. 1).
Treatment of gastro-intestinal stromal tumours

Livertox Summary

Sunitinib is multi-specific tyrosine kinase receptor inhibitor that is used in the therapy of gastrointestinal stromal tumors and advanced renal cell carcinoma. Sunitinib therapy is associated with transient elevations in serum aminotransferase and bilirubin levels and rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors;
Antineoplastic Agents

NCI Cancer Drugs

Drug: Sunitinibmalate
US Brand Name(s): Sutent
FDA Approval: Yes
Sunitinib malate is approved to treat: Gastrointestinal stromal tumor (a type of stomach cancer ). It is used in patients whose condition has become worse while taking imatinib mesylate or who are not able to take it.
Pancreatic cancer. It is used in patients with progressive neuroendocrine tumors that cannot be removed by surgery , are locally advanced , or have metastasized (spread to other parts of the body).
Renal cell carcinoma (a type of kidney cancer ). It is used: In patients with advanced disease.
As adjuvant therapy in adults who have had a nephrectomy (surgery to remove the kidney) and have a high risk that the cancer will recur (come back).
Sunitinib malate is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Angiogenesis Inhibitors; Antineoplastic Agents
Sunitinib malate is indicated for the treatment of gastrointestinal stromal tumor after disease progression on or intolerance to imatinib mesylate. /Included in US product label/
Sunitinib malate is indicated for the treatment of advanced renal cell carcinoma. /Included in US product label/
Sunitinib malate is indicated for the treatment of progressive, well-differentiated pancreatic neuroendocrine tumors in patients with unresectable locally advanced or metastatic disease. /Included in US product label/

Pharmacology

Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that was approved by the FDA on January 26, 2006.
Sunitinib is an indolinone derivative and tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L01XE04
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE04 - Sunitinib

Mechanism of Action

Sunitinib is a small molecule that inhibits multiple RTKs, some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer. Sunitinib was evaluated for its inhibitory activity against a variety of kinases (>80 kinases) and was identified as an inhibitor of platelet-derived growth factor receptors (PDGFRa and PDGFRb), vascular endothelial growth factor receptors (VEGFR1, VEGFR2 and VEGFR3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET). Sunitinib inhibition of the activity of these RTKs has been demonstrated in biochemical and cellular assays, and inhibition of function has been demonstrated in cell proliferation assays. The primary metabolite exhibits similar potency compared to sunitinib in biochemical and cellular assays.
Sunitinib malate, an inhibitor of multiple receptor tyrosine kinases, is an antineoplastic agent. Receptor tyrosine kinases (RTKs) are involved in the initiation of various cascades of intracellular signaling events that lead to cell proliferation and/or influence processes critical to cell survival and tumor progression (eg, angiogenesis, metastasis, inhibition of apoptosis), based on the respective kinase. Although the exact mechanism of antineoplastic activity of sunitinib has not been fully elucidated, data from biochemical and cellular assays indicate that sunitinib may inhibit signal transduction pathways involving multiple receptor (ie, cell surface) tyrosine kinases, including platelet-derived growth factor receptors (ie, PDGFR-alpha, PDGFR-beta), vascular endothelial growth factor receptors (ie, VEGFR-1, VEGFR-2, VEGFR-3), stem cell factor receptor (ie, c-Kit), fms-like tyrosine kinase 3 (Flt-3), colony stimulating factor receptor type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET). Sunitinib-induced inhibition of signal transduction pathways involving PDGFR-beta, VEGFR-2, and c-Kit has been confirmed in tumor xenografts expressing receptor tyrosine kinase targets in vivo. Sunitinib has been shown to inhibit growth of tumor cells expressing dysregulated target receptor tyrosine kinases (ie, PDGFR, RET, c-Kit) in vitro; the drug also has been shown to inhibit PDGFR-beta- and VEGFR-2-dependent tumor angiogenesis in vivo.
Sunitinib inhibited the phosphorylation of multiple RTKs (PDGFR-beta, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo and demonstrated inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer. Sunitinib demonstrated the ability to inhibit growth of tumor cells expressing dysregulated target RTKs (PDGFR, RET, or KIT) in vitro and to inhibit PDGFR-beta- and VEGFR2-dependent tumor angiogenesis in vivo.
... Sunitinib malate is an oral, multitargeted kinase inhibitor with antiangiogenic and antitumor activity due to inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor alpha (PDGFR-alpha), and the tyrosine kinases c-KIT and FLT3. Sunitinib has antitumor activity in various cancers, including imatinib-resistant gastrointestinal stromal tumors, metastatic breast cancer, neuroendocrine tumors, and renal-cell carcinoma. ...
Sunitinib, which is a multitargeted tyrosine-kinase inhibitor, exhibits antiangiogenic and antitumor activity, and extends survival of patients with metastatic renal-cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST). This molecule has also been reported to be associated with cardiotoxicity at a high frequency, but the mechanism is still unknown. In the present study, /investigators/ observed that Sunitinib showed high anti-proliferative effect on H9c2 cardiac muscle cells measured by PI staining and the MTT assay. But apoptotic markers (PARP cleavage, caspase 3 cleavage and chromatin condensation) were uniformly negative in H9c2 cells after Sunitinib treatment for 48 hr, indicating that another cell death pathway may be involved in Sunitinib-induced cardiotoxicity. /Investigators/ found Sunitinib dramatically increased autophagic flux in H9c2 cells. Acidic vesicle fluorescence and high expression of LC3-II in H9c2 cells identified autophagy as a Sunitinib-induced process that might be associated with cytotoxicity. Furthermore, knocking down Beclin 1 by RNA-interference to block autophagy in H9c2 cells revealed that the death rate was decreased when treated with Sunitinib in comparison to control cells. These results confirmed that autophagy plays an important role in Sunitinib-mediated H9c2 cells cytotoxicity. Taken together, the data presented here strongly suggest that autophagy is associated with Sunitinib-induced cardiotoxicity, and that inhibition of autophagy constitutes a viable strategy for reducing Sunitinib-induced cardiomyocyte death thereby alleviating Sunitinib cardiotoxicity.
For more Mechanism of Action (Complete) data for Sunitinib (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
RET family
RET [HSA:5979] [KO:K05126]

Vapor Pressure

1.26X10-14 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

557795-19-4

Absorption Distribution and Excretion

Maximum plasma concentrations (Cmax) of sunitinib are generally observed between 6 and 12 hours (Tmax) following oral administration. Food has no effect on the bioavailability of sunitinib. Sunitinib may be taken with or without food. The pharmacokinetics were similar in healthy volunteers and in the solid tumor patient populations tested, including patients with GIST and RCC.
Sunitinib is metabolized primarily by the cytochrome P450 enzyme, CYP3A4, to produce its primary active metabolite, which is further metabolized by CYP3A4. Elimination is primarily via feces. In a human mass balance study of [14C]sunitinib, 61% of the dose was eliminated in feces, with renal elimination accounting for 16% of the administered dose.
2230 L (apparent volume of distribution, Vd/F)
34 - 62 L/h [Total oral clearance]
Following oral administration, peak plasma concentrations of sunitinib generally occur within 6-12 hours. Food has no effect on bioavailability of sunitinib.
Steady-state concentrations of sunitinib and its primary active metabolite are achieved within 10 to 14 days. By Day 14, combined plasma concentrations of sunitinib and its active metabolite ranged from 62.9 - 101 ng/mL. No significant changes in the pharmacokinetics of sunitinib or the primary active metabolite were observed with repeated daily administration or with repeated cycles in the dosing regimens tested.
Sunitinib and its primary active metabolite are 95 and 90% bound to human plasma proteins in vitro, respectively.
The apparent volume of distribution (Vd/F) for sunitinib was 2230 L. In the dosing range of 25 - 100 mg, the area under the plasma concentration-time curve (AUC) and Cmax increase proportionately with dose.
For more Absorption, Distribution and Excretion (Complete) data for Sunitinib (11 total), please visit the HSDB record page.

Metabolism Metabolites

Sunitinib is metabolized primarily by the cytochrome P450 enzyme, CYP3A4, to produce its primary active metabolite, which is further metabolized by CYP3A4.
Sunitinib is metabolized principally by cytochrome P-450 (CYP) isoenzyme 3A4 to several metabolites. The main circulating metabolite, an N-desethyl derivative, has been shown to be equipotent to sunitinib in biochemical and cellular assays; this metabolite accounts for approximately 23-37% of total plasma concentrations of the drug and also is metabolized by CYP3A4.
Sunitinib and its primary active metabolite were the major drug-related compounds identified in plasma, urine, and feces, representing 91.5%, 86.4% and 73.8% of radioactivity in pooled samples, respectively.

Associated Chemicals

Sunitinib malate; 341031-54-7

Wikipedia

Sunitinib

FDA Medication Guides

SUTENT
SUNITINIB MALATE
CAPSULE;ORAL
CPPI CV
08/30/2021

Drug Warnings

/BOXED WARNING/ HEPATOTOXICITY-Hepatotoxicity has been observed in clinical trials and post-marketing experience. This hepatotoxicity may be severe, and deaths have been reported.
Sunitinib has been associated with hepatotoxicity, which may result in liver failure or death. Liver failure has been observed in clinical trials (7/2281 [0.3%]) and post-marketing experience. Liver failure signs include jaundice, elevated transaminases and/or hyperbilirubinemia in conjunction with encephalopathy, coagulopathy, and/or renal failure. Monitor liver function tests (ALT, AST, bilirubin) before initiation of treatment, during each cycle of treatment, and as clinically indicated. Sunitinib should be interrupted for Grade 3 or 4 drug-related hepatic adverse events and discontinued if there is no resolution. Do not restart Sunitinib if patients subsequently experience severe changes in liver function tests or have other signs and symptoms of liver failure. Safety in patients with ALT or AST >2.5 x ULN or, if due to liver metastases, >5.0 x ULN has not been established.
Cardiovascular events, including heart failure, myocardial disorders and cardiomyopathy, some of which were fatal, have been reported through post-marketing experience.
Among patients receiving sunitinib for metastatic renal cell cancer in the randomized trial, 21% had a left ventricular ejection fraction (LVEF) below the lower limit of normal, and 4% experienced a decline in LVEF (to a value below 50% or as a reduction greater than 20% from the baseline value). Left ventricular dysfunction was reported in 1% and congestive heart failure in less than 1% of patients receiving sunitinib.
For more Drug Warnings (Complete) data for Sunitinib (33 total), please visit the HSDB record page.

Biological Half Life

Following administration of a single oral dose in healthy volunteers, the terminal half-lives of sunitinib and its primary active metabolite are approximately 40 to 60 hours and 80 to 110 hours, respectively.
Following oral administration of a single dose in healthy volunteers, the terminal half-life of sunitinib or its primary active metabolite is approximately 40-60 or 80-110 hours, respectively.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

The formation of the pyrrole was performed according to the classical Knorr synthesis, and hydrolysis of the tert-butylester with a subsequent decarboxylation reaction occurred smoothly with sulfuric acid in aqueous methanol at 65 °C. Thereafter, reaction with the Vilsmeier reagent (chloromethylenedimethylammonium chloride) in acetonitrile afforded the corresponding complex, which upon addition of 5-fluorooxindole and pulverized potassium hydroxide yielded the desired product.

Interactions

... A 57-year-old woman who started sunitinib treatment for relapsed metastatic gastrointestinal stromal tumor after imatinib failure had disease stabilization and normal liver function through 8 cycles of sunitinib 50 mg/day for 4 weeks, followed by 2 weeks off treatment. Her continuing medications included acetaminophen approximately 4.5 g/wk, as well as standard medications for asthma. In cycle 8, she received oral levothyroxine 50-150 microg/day for approximately 30 days to control hypothyroidism before beginning cycle 9 of sunitinib. On day 4 of cycle 9, she was hospitalized with progressively rising circulating liver enzyme levels. She died 4 days postadmission despite discontinuation of sunitinib and initiation of intensive supportive treatment. At autopsy, her liver showed severe centrilobular necrosis with moderate-to-severe steatosis and minimal parenchymal invasion by the neoplasm. Viral stains were negative. Hepatic failure has been reported rarely in patients receiving sunitinib. Autopsy results excluded neoplastic disease progression and viral infection in the etiology of the event, and the patient may have died of the combined interaction of sunitinib, acetaminophen, and levothyroxine. Although sunitinib was not more than a possible hepatotoxin (Roussel Uclaf Causality Assessment Method) and may even have been hepatoprotective over a 48-week period against chronic intake of acetaminophen (probable hepatotoxin) by producing regional hypothyroidism within the liver, it is hypothesized that correction of the putative hepatic hypothyroidism with oral levothyroxine (possible hepatotoxin) and reinitiation of sunitinib treatment may have triggered hepatic necrosis. ...
Strong CYP3A4 inhibitors such as ketoconazole may increase sunitinib plasma concentrations. Selection of an alternate concomitant medication with no or minimal enzyme inhibition potential is recommended. Concurrent administration of SUTENT with the strong CYP3A4 inhibitor, ketoconazole, resulted in 49% and 51% increases in the combined (sunitinib + primary active metabolite) Cmax and AUC0-infinity values, respectively, after a single dose of Sunitinib in healthy volunteers. Co-administration of sunitinib with strong inhibitors of the CYP3A4 family (e.g., ketoconazole, itraconazole, clarithromycin, atazanavir, indinavir, nefazodone, nelfinavir, ritonavir, saquinavir, telithromycin, voriconazole) may increase sunitinib concentrations. Grapefruit may also increase plasma concentrations of sunitinib.
CYP3A4 inducers such as rifampin may decrease sunitinib plasma concentrations. Selection of an alternate concomitant medication with no or minimal enzyme induction potential is recommended. Concurrent administration of sunitinib with the strong CYP3A4 inducer, rifampin, resulted in a 23% and 46% reduction in the combined (sunitinib + primary active metabolite) Cmax and AUC0-infinity values, respectively, after a single dose of sunitinib in healthy volunteers. Co-administration of sunitinib with inducers of the CYP3A4 family (e.g., dexamethasone, phenytoin, carbamazepine, rifampin, rifabutin, rifapentin, phenobarbital) may decrease sunitinib concentrations.
St. John's wort may cause unpredictable decreases in plasma sunitinib concentrations and should be avoided during sunitinib therapy.
1. Rini BI, Plimack ER, Stus V, Gafanov R, Hawkins R, Nosov D, Pouliot F, Alekseev B, Soulières D, Melichar B, Vynnychenko I, Kryzhanivska A, Bondarenko I, Azevedo SJ, Borchiellini D, Szczylik C, Markus M, McDermott RS, Bedke J, Tartas S, Chang YH, Tamada S, Shou Q, Perini RF, Chen M, Atkins MB, Powles T; KEYNOTE-426 Investigators. Pembrolizumab plus Axitinib versus Sunitinib for Advanced Renal-Cell Carcinoma. N Engl J Med. 2019 Mar 21;380(12):1116-1127. doi: 10.1056/NEJMoa1816714. Epub 2019 Feb 16. PMID: 30779529.

2. Motzer RJ, Penkov K, Haanen J, Rini B, Albiges L, Campbell MT, Venugopal B, Kollmannsberger C, Negrier S, Uemura M, Lee JL, Vasiliev A, Miller WH Jr, Gurney H, Schmidinger M, Larkin J, Atkins MB, Bedke J, Alekseev B, Wang J, Mariani M, Robbins PB, Chudnovsky A, Fowst C, Hariharan S, Huang B, di Pietro A, Choueiri TK. Avelumab plus Axitinib versus Sunitinib for Advanced Renal-Cell Carcinoma. N Engl J Med. 2019 Mar 21;380(12):1103-1115. doi: 10.1056/NEJMoa1816047. Epub 2019 Feb 16. PMID: 30779531; PMCID: PMC6716603.

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